molecular formula C36H46N2O12 B015521 Neoantimycin CAS No. 22862-63-1

Neoantimycin

Numéro de catalogue: B015521
Numéro CAS: 22862-63-1
Poids moléculaire: 698.8 g/mol
Clé InChI: JIJATTFJYJZEBT-VFVHXOKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions : La néomycine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont facilitées par la présence de groupes fonctionnels tels que les groupes hydroxyle, amide et ester.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder les groupes hydroxyle de la néomycine.

    Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés pour réduire les groupes ester et amide.

    Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l’hydroxyde de sodium ou le cyanure de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués de la néomycine .

4. Applications de la recherche scientifique

La néomycine a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the cytotoxic effects of neoantimycins on various drug-resistant cancer cell lines:

Compound Cancer Type Efficacy Mechanism
Neoantimycin HColon CancerHigh cytotoxicityInhibits GRP-78 and induces apoptosis
This compound KGastric CancerEffective against drug-resistant cellsTargets Bcl-2/Bcl-xL and GTPase K-Ras

Research indicates that certain neoantimycins, particularly H and K, demonstrate significant cytotoxicity against drug-resistant colon and gastric cancer cells while exhibiting low toxicity to non-cancerous cells .

Antibacterial Properties

Beyond its anticancer applications, this compound has shown promise as an antibacterial agent:

  • Activity Against Resistant Strains : Studies have demonstrated that neoantimycins can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The compound's ability to disrupt bacterial protein synthesis positions it as a potential candidate in the fight against antibiotic resistance .
  • Combination Therapy Potential : When used in combination with other antibiotics, neoantimycins have exhibited synergistic effects that enhance antibacterial activity. This approach could reduce the likelihood of developing drug resistance among pathogenic bacteria .

Case Studies and Research Findings

Several case studies have documented the efficacy of neoantimycins:

  • A study published in Frontiers in Chemistry isolated four new neoantimycins from Streptomyces conglobatus, revealing their potential as effective agents against drug-resistant cancers. The findings indicated that specific structural features significantly contribute to their antiproliferative effects .
  • Another investigation into the structure-activity relationship (SAR) of neoantimycins demonstrated that modifications at specific sites can enhance their cytotoxicity against resistant cancer cell lines while minimizing toxicity to healthy cells .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its 15-membered tetralactone ring structure and its potent anticancer properties. Unlike other antimycins, this compound and its analogs have shown effectiveness in regulating specific oncogenic proteins, making them promising candidates for targeted cancer therapy .

Activité Biologique

Neoantimycin is a member of the antimycin family, characterized by its unique 15-membered ring structure and significant biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is a depsipeptide featuring a complex structural framework that includes a 15-membered tetralactone ring. Its composition consists of various functional groups such as methyl, hydroxy, and benzyl moieties, along with an amide linkage to a conserved 3-formamidosalicylic acid moiety. The biosynthetic pathway for this compound involves nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) hybrid systems, which have been characterized through recent genomic studies in Streptomyces species .

This compound exhibits its biological effects primarily through the following mechanisms:

  • Apoptosis Induction : this compound F has been shown to induce apoptosis in human non-small cell lung cancer (NSCLC) cells by disrupting mitochondrial function. This includes:
    • Increased production of reactive oxygen species (ROS).
    • Activation of pro-apoptotic proteins like Bax and inhibition of anti-apoptotic proteins such as Bcl-2 and Mcl-1.
    • Release of cytochrome c from mitochondria leading to caspase activation (caspase-9 and -3) and DNA damage .
  • Cell Cycle Arrest : Studies indicate that this compound F causes cell cycle arrest at various phases (S and G0/G1) in different NSCLC cell lines (PC9 and H1299), implicating key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) in its action .
  • Inhibition of Oncogenic Proteins : Neoantimycins have been identified as effective inhibitors of oncogenic K-Ras localization, with low IC50 values indicating potent activity against cancer cells resistant to conventional therapies .

Efficacy Against Cancer Cell Lines

Research has demonstrated the cytotoxic effects of this compound across multiple cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell Line IC50 (µM) Mechanism
PC90.04 - 0.61Apoptosis via ROS induction and mitochondrial disruption
H12990.04 - 0.61Cell cycle arrest and apoptosis induction
SW6200.04 - 0.61Inhibition of K-Ras plasma membrane localization
MCF-7MildCytotoxicity observed but less potent than NSCLC

Case Studies

  • NSCLC Treatment : A study focused on this compound F's effects on NSCLC cells showed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent for lung cancer treatment .
  • Combination Therapies : Neoantimycins have also been explored in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types. Preliminary results indicate synergistic effects when used alongside standard treatments, warranting further investigation into combination protocols .

Propriétés

Numéro CAS

22862-63-1

Formule moléculaire

C36H46N2O12

Poids moléculaire

698.8 g/mol

Nom IUPAC

N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide

InChI

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1

Clé InChI

JIJATTFJYJZEBT-VFVHXOKRSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

SMILES isomérique

CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

SMILES canonique

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Apparence

White solid

Synonymes

neoantimycin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neoantimycin
Reactant of Route 2
Reactant of Route 2
Neoantimycin
Reactant of Route 3
Reactant of Route 3
Neoantimycin
Reactant of Route 4
Reactant of Route 4
Neoantimycin
Reactant of Route 5
Reactant of Route 5
Neoantimycin
Reactant of Route 6
Reactant of Route 6
Neoantimycin
Customer
Q & A

Q1: What makes Neoantimycins interesting in the context of cancer research?

A1: Neoantimycins are a class of naturally occurring depsipeptides that exhibit promising anticancer potential. Unlike traditional antimycin-type compounds known for their general toxicity, certain neoantimycins, like unantimycin B-E, have shown remarkable selectivity towards cancer cells, particularly against lung cancer, colorectal cancer, and melanoma, with minimal toxicity observed in noncancerous cells. [] This selectivity makes them attractive candidates for further development as potential anticancer agents.

Q2: What is the primary mechanism of action for Neoantimycin's anticancer activity?

A2: While the exact mechanism is still under investigation, studies indicate that this compound F (NAT-F) induces apoptosis (programmed cell death) in non-small cell lung cancer cells through a mitochondria-mediated pathway. [] NAT-F disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c, a key protein in initiating apoptosis. This process is accompanied by an increase in reactive oxygen species (ROS) production, DNA damage, and changes in the expression of pro-apoptotic and anti-apoptotic proteins.

Q3: How does this compound interact with the oncogenic protein K-Ras?

A3: Neoantimycins, along with their biosynthetically related compounds like antimycins and respirantin, feature a unique N-formyl amino-salicylamide pharmacophore that directly inhibits the activity of oncogenic K-Ras. [] This inhibition is significant because mutant K-Ras proteins are frequently implicated in the development and progression of various cancers.

Q4: Are there any other protein targets that neoantimycins interact with?

A4: Yes, Neoantimycins have been identified as inhibitors of GRP78/BiP, a molecular chaperone often overexpressed in cancer cells. [, , ] Prunustatin A, a structurally related compound to this compound, has been shown to downregulate GRP78 expression. []

Q5: What is the typical structure of this compound?

A5: Neoantimycins generally consist of a 15-membered tetralactone ring, containing various alkyl and aromatic substituents. [, ] A key structural feature is the presence of a 3-formamidosalicylic acid moiety linked to the lactone ring through an amide bond. []

Q6: How does the structure of this compound relate to its biological activity?

A6: Structure-activity relationship (SAR) studies have revealed key structural elements that influence neoantimycins' potency and selectivity. The presence of a C1-hydroxyl group, a C9-isobutyl group, and the N-formyl group in the 3-formamidosalicylic acid moiety have been shown to significantly enhance antiproliferative activity. [] Additionally, the stereochemistry at specific carbon atoms, such as C-2, can impact the compound's activity, as demonstrated by the isolation of this compound epimers with varying cytotoxicity. []

Q7: Have any new this compound analogues been discovered?

A7: Yes, recent research has led to the discovery of several new this compound analogues. Unantimycins B-E, isolated from Streptomyces conglobatus, feature a 3-hydroxybenzoate (3-HBA) moiety instead of the typical 3-formamidosalicylate. [] These compounds exhibit promising selectivity toward cancer cells. Other novel analogues include zhaoshumycins A and B, which are unique dimers of this compound monomers linked to a benzene ring. []

Q8: How is the biosynthesis of this compound studied?

A8: this compound biosynthesis is investigated using a combination of genetic manipulation, heterologous expression, and isotopic labeling studies. [, , ] Researchers have identified the this compound biosynthetic gene cluster (BGC) in Streptomyces conglobatus and expressed it in other Streptomyces hosts to study its function. [] Isotopic labeling experiments using precursors like methionine and propionate have provided insights into the assembly of the this compound molecule. []

Q9: Can the production of specific neoantimycins be enhanced?

A9: Yes, researchers have successfully enhanced the production of desired this compound analogues by manipulating the precursor supply in the biosynthetic pathway. [] For instance, knocking out genes involved in 3-formamidosalicylate biosynthesis and supplementing the fermentation with 3-hydroxybenzoate significantly increased the yield of unantimycin B. []

Q10: Are there any computational studies on this compound?

A10: Yes, computational approaches are being explored for this compound synthesis and drug discovery. One study employed a computation-assisted disconnection approach to guide the synthesis of these complex 15-membered macrocyclic depsipeptides. [] This highlights the growing role of computational chemistry in understanding and manipulating this compound structures for potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.